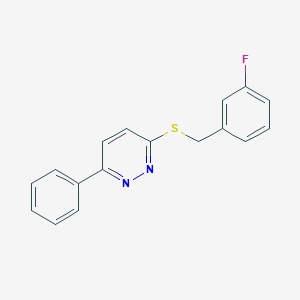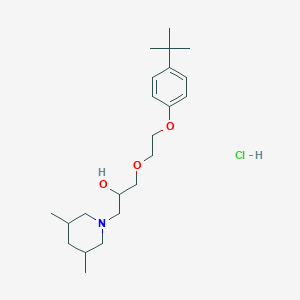
2-(3,4-dimethylphenyl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dimethylphenyl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a 3,4-dimethylphenyl group and a 3-methylisoxazol-5-yl group attached to an acetamide moiety
準備方法
The synthesis of 2-(3,4-dimethylphenyl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethylphenylamine and 3-methylisoxazole.
Acylation Reaction: The 3,4-dimethylphenylamine undergoes an acylation reaction with an acylating agent, such as acetyl chloride, to form the corresponding acetamide intermediate.
Coupling Reaction: The acetamide intermediate is then coupled with 3-methylisoxazole under suitable reaction conditions, such as the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
化学反応の分析
2-(3,4-dimethylphenyl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl or isoxazole rings are replaced with other groups using reagents like halogens or alkylating agents.
科学的研究の応用
2-(3,4-dimethylphenyl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-(3,4-dimethylphenyl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.
類似化合物との比較
2-(3,4-dimethylphenyl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide can be compared with other similar compounds, such as:
This compound: This compound shares a similar structure but may have different substituents on the phenyl or isoxazole rings.
N-(3-methylisoxazol-5-yl)-2-phenylacetamide: This compound has a phenyl group instead of a 3,4-dimethylphenyl group, which may result in different chemical and biological properties.
2-(3,4-dimethylphenyl)-N-(isoxazol-5-yl)acetamide: This compound lacks the methyl group on the isoxazole ring, which may affect its reactivity and biological activity.
特性
IUPAC Name |
2-(3,4-dimethylphenyl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-9-4-5-12(6-10(9)2)8-13(17)15-14-7-11(3)16-18-14/h4-7H,8H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBHXPKBJTNRHHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=O)NC2=CC(=NO2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(2-chlorobenzyl)-1-(3-hydroxypropyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2731616.png)



![6-{[(naphthalen-1-yl)methyl]sulfanyl}-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2731621.png)
![3-[(2,2-difluoroethoxy)methyl]-4-iodo-1-isopropyl-1H-pyrazole](/img/structure/B2731623.png)
![1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one](/img/structure/B2731625.png)

![methyl 4-{[2-hydroxy-2-(thiophen-2-yl)propyl]sulfamoyl}benzoate](/img/structure/B2731627.png)


![3-Bromo-5-(difluoromethyl)thieno[3,2-b]thiophene](/img/structure/B2731636.png)

